Cas no 2171624-14-7 (1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide)

1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide
- EN300-1281914
- 2171624-14-7
-
- インチ: 1S/C8H12N2O3S/c1-2-3-6-14(12,13)10-5-4-7(10)8(9)11/h1,7H,3-6H2,(H2,9,11)
- InChIKey: LDODNVXOEFUTPL-UHFFFAOYSA-N
- ほほえんだ: S(CCC#C)(N1CCC1C(N)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 216.05686342g/mol
- どういたいしつりょう: 216.05686342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1281914-50mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 50mg |
$1068.0 | 2023-10-01 | ||
Enamine | EN300-1281914-10000mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 10000mg |
$5467.0 | 2023-10-01 | ||
Enamine | EN300-1281914-500mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 500mg |
$1221.0 | 2023-10-01 | ||
Enamine | EN300-1281914-250mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 250mg |
$1170.0 | 2023-10-01 | ||
Enamine | EN300-1281914-5000mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 5000mg |
$3687.0 | 2023-10-01 | ||
Enamine | EN300-1281914-1000mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 1000mg |
$1272.0 | 2023-10-01 | ||
Enamine | EN300-1281914-1.0g |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1281914-2500mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 2500mg |
$2492.0 | 2023-10-01 | ||
Enamine | EN300-1281914-100mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 100mg |
$1119.0 | 2023-10-01 |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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4. Back matter
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamideに関する追加情報
Introduction to 1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide (CAS No. 2171624-14-7)
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2171624-14-7, represents a novel scaffold with potential applications in the development of bioactive molecules. The unique structural features of this molecule, particularly the presence of a but-3-yne moiety and an azetidine ring, make it a subject of interest for researchers exploring innovative chemical entities.
The but-3-yne functional group, characterized by its triple bond between the second and third carbon atoms, introduces a high degree of reactivity and conformational flexibility into the molecule. This feature is particularly valuable in medicinal chemistry, as it allows for the exploration of diverse binding interactions with biological targets. The sulfonyl group attached to the but-3-yne further enhances the compound's potential pharmacological properties by contributing to its solubility and metabolic stability.
The azetidine ring is a heterocyclic structure that mimics the piperazine moiety, which is commonly found in many bioactive compounds. Azetidine derivatives have been extensively studied for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The incorporation of this ring into the molecular framework of 1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide suggests that it may exhibit similar pharmacological effects, making it a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of this compound with potential biological targets. Studies indicate that the but-3-yne and sulfonyl groups may play critical roles in mediating interactions with enzymes and receptors involved in inflammatory pathways. This aligns with the growing interest in developing novel therapeutic agents that target inflammation-related diseases.
In addition to its structural complexity, 1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide exhibits interesting physicochemical properties that make it suitable for drug development. The presence of both polar and non-polar regions in its structure enhances its solubility in both aqueous and organic solvents, facilitating formulation into various dosage forms. Furthermore, preliminary studies suggest that this compound demonstrates reasonable metabolic stability, which is crucial for ensuring prolonged biological activity.
The synthesis of 1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed coupling reactions and ring-closing metathesis, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the synthetic prowess of modern organic chemistry but also underscore the compound's complexity and potential as a lead molecule.
Current research efforts are focused on evaluating the pharmacological profile of 1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide through in vitro and in vivo studies. Preliminary data suggest that this compound exhibits promising activity against several disease models, including those related to inflammation and pain management. The ability of this molecule to modulate key biological pathways makes it an attractive candidate for further development into a therapeutic agent.
The integration of machine learning algorithms into drug discovery processes has accelerated the identification of novel bioactive compounds like 1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide. By leveraging large datasets and predictive models, researchers can rapidly screen potential candidates for their pharmacological efficacy and safety profiles. This approach has significantly reduced the time required to transition from laboratory discovery to clinical development, making compounds like this one more accessible for therapeutic applications.
The future prospects of 1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide are promising, with ongoing studies aimed at optimizing its chemical structure for improved pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide. As our understanding of complex biological systems continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs.
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